molecular formula C12H21N3O B7682447 N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine

N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine

Cat. No. B7682447
M. Wt: 223.31 g/mol
InChI Key: QXNFVPZDQOOKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine is a chemical compound that has gained significant attention from scientists due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. It has also been proposed that it may inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to reduce inflammation and pain in animal models. However, further studies are needed to determine the exact mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine in lab experiments is its relatively simple synthesis method. However, one of the limitations is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine. One direction is to further investigate its potential as a selective COX-2 inhibitor, which could lead to the development of new anti-inflammatory drugs. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Finally, further studies are needed to elucidate the exact mechanisms underlying its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-methyl-3-oxolane carboxylic acid with 2-methylpropylhydrazine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reacted with 4-chloropyrazole to yield the final product.

Scientific Research Applications

N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, anti-inflammatory, and analgesic properties. In addition, it has been investigated for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(2)7-15-8-11(6-13-15)14-12-4-5-16-10(12)3/h6,8-10,12,14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNFVPZDQOOKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC2=CN(N=C2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyloxolan-3-yl)-1-(2-methylpropyl)pyrazol-4-amine

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